An In-depth Technical Guide to Deacetylsalannin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Deacetylsalannin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylsalannin, a naturally occurring C-seco limonoid, has garnered significant interest within the scientific community for its notable biological activities.[1] Isolated primarily from the neem tree (Azadirachta indica), this complex triterpenoid shares a structural lineage with other prominent neem compounds like salannin and nimbin.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of deacetylsalannin, with a focus on its antifeedant and anti-inflammatory potential. Detailed experimental protocols and an exploration of its putative signaling pathway interactions are also presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Deacetylsalannin is structurally characterized as a tetranortriterpenoid with the molecular formula C32H42O8.[1] Its IUPAC name is [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate.[1] The structure features a modified triterpene skeleton, characterized by the loss of four carbon atoms and the presence of a furan ring, which is typical for limonoids.
A summary of the key physicochemical properties of deacetylsalannin is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H42O8 | [1] |
| Molecular Weight | 554.68 g/mol | |
| Melting Point | 213-216 °C | |
| Appearance | Powder | |
| Solubility | Slightly soluble in chloroform. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Stability | Hygroscopic | |
| Storage | -20°C Freezer, under inert atmosphere |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of deacetylsalannin would reveal a complex pattern of signals characteristic of its intricate polycyclic structure.
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1H NMR: Key signals would include those corresponding to the furan ring protons, olefinic protons, protons of the tigloyl group, methoxy group protons, and numerous overlapping signals from the steroidal backbone's methine and methylene groups.
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13C NMR: The spectrum would show signals for all 32 carbon atoms, including those of the ester carbonyls, olefinic carbons, carbons of the furan ring, the methoxy carbon, and the aliphatic carbons of the core structure.
Mass Spectrometry (MS)
Mass spectrometric analysis would confirm the molecular weight of deacetylsalannin. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern in MS/MS experiments would yield valuable structural information, with characteristic losses of the tigloyl group, methoxycarbonylmethyl group, and fragments arising from the cleavage of the polycyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of deacetylsalannin would exhibit characteristic absorption bands corresponding to its functional groups. These would include:
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O-H stretching: A broad band in the region of 3500-3200 cm-1 due to the hydroxyl group.
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C-H stretching: Bands in the 3000-2850 cm-1 region for aliphatic and olefinic C-H bonds.
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C=O stretching: Strong absorptions around 1740-1700 cm-1 corresponding to the ester carbonyl groups.
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C=C stretching: Bands in the 1650-1600 cm-1 region for the carbon-carbon double bonds.
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C-O stretching: Absorptions in the 1250-1000 cm-1 range for the ester and ether linkages.
Biological Activities and Signaling Pathways
Deacetylsalannin has demonstrated significant biological activities, primarily as an insect antifeedant and an anti-inflammatory agent.
Antifeedant Activity
Limonoids from the neem tree are well-known for their insect antifeedant properties, and deacetylsalannin is no exception. While specific quantitative data for deacetylsalannin is limited in the readily available literature, studies on related compounds provide insights into its potential efficacy. For instance, the related compound 3-O-acetyl salannol has shown a feeding inhibition of 50% (FI50) at a concentration of 2.0 µg/cm2 against the fourth-instar larvae of Spodoptera litura. It is plausible that deacetylsalannin exhibits comparable or even more potent antifeedant effects. The proposed mechanism of action for the antifeedant activity of limonoids involves the interaction with chemoreceptors in insects, leading to feeding deterrence.
Anti-inflammatory Activity
Deacetylsalannin is also recognized for its anti-inflammatory properties.[1] Although specific IC50 values for deacetylsalannin in various inflammatory assays are not widely reported, the general anti-inflammatory effects of neem limonoids are attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Putative Signaling Pathway Modulation:
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NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that deacetylsalannin may inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
Caption: Putative inhibition of the NF-κB signaling pathway by deacetylsalannin.
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways that regulate a wide range of cellular processes, including inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases through a phosphorylation cascade leads to the activation of transcription factors that control the expression of inflammatory genes. Deacetylsalannin may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more components of the MAPK cascades.
Caption: Putative modulation of the MAPK signaling cascade by deacetylsalannin.
Experimental Protocols
Isolation and Purification of Deacetylsalannin from Azadirachta indica
The following protocol is a generalized procedure for the isolation and purification of deacetylsalannin from neem seeds. Optimization may be required based on the specific plant material and available equipment.
Caption: General workflow for the isolation and purification of deacetylsalannin.
Detailed Methodology:
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Preparation of Plant Material: Dried neem seeds are ground into a fine powder.
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Defatting: The powdered seeds are subjected to Soxhlet extraction with n-hexane for 6-8 hours to remove fatty oils. The defatted material is then air-dried.
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Extraction: The defatted powder is extracted with methanol at room temperature for 24-48 hours with occasional shaking. The extraction process is repeated three times.
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Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or by staining with an appropriate reagent. Fractions containing deacetylsalannin are pooled.
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Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase. The elution is monitored by a UV detector at a suitable wavelength (e.g., 215 nm).
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Isolation of Pure Compound: The peak corresponding to deacetylsalannin is collected, and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and spectroscopic methods.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol describes a standard method to quantify the antifeedant activity of deacetylsalannin against a target insect pest.
Methodology:
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Preparation of Test Solutions: Deacetylsalannin is dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are made to obtain the desired test concentrations.
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Preparation of Leaf Discs: Leaf discs of a uniform size are punched from fresh, untreated host plant leaves.
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Treatment of Leaf Discs: The leaf discs are individually dipped in the test solutions for a few seconds and then allowed to air dry completely. Control discs are treated with the solvent only.
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Bioassay Setup: One treated leaf disc is placed in a Petri dish lined with moist filter paper. A single, pre-starved insect larva (e.g., third or fourth instar) is introduced into each Petri dish.
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Incubation: The Petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod for a specific duration (e.g., 24 hours).
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Data Collection: After the incubation period, the area of the leaf disc consumed by the larva is measured. This can be done using a leaf area meter or by digital image analysis.
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Calculation of Feeding Inhibition: The percentage of feeding inhibition (FI) is calculated using the following formula: FI (%) = [(C - T) / C] x 100 Where C is the area of the leaf disc consumed in the control group, and T is the area of the leaf disc consumed in the treatment group.
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Determination of EC50: The effective concentration required to cause 50% feeding inhibition (EC50) is determined by probit analysis of the concentration-response data.
Conclusion
Deacetylsalannin stands out as a promising natural product with significant potential for development as a biopesticide and a therapeutic agent. Its complex chemical structure provides a unique scaffold for further chemical modifications to enhance its biological activities. This technical guide has summarized the current knowledge on the chemical and physical properties of deacetylsalannin, its known biological effects, and the putative signaling pathways it may modulate. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists working on the isolation, characterization, and evaluation of this intriguing limonoid. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and agricultural potential.
